1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid, Mixture of diastereomers
Description
1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 4-position. The carboxylic acid moiety at the 2-position enables its utility as a versatile building block in organic synthesis, particularly in pharmaceutical research for peptide coupling and heterocyclic modifications. The compound exists as a mixture of diastereomers due to stereochemical variability at the 2- and 4-positions of the piperidine ring, which complicates purification but broadens its applicability in generating diverse molecular architectures .
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560842 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661459-03-6, 1262408-54-7 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid, often referred to as Boc-4-methylpiperidine-2-carboxylic acid, is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- CAS Number : 187752-72-3
Synthesis
The synthesis of Boc-4-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The compound can be synthesized via various methods, including:
- N-Alkylation : Reaction of 4-methylpiperidine with tert-butyl chloroformate.
- Carboxylation : Introduction of a carboxylic acid group at the 2-position through carbon dioxide incorporation.
Pharmacological Effects
The biological activity of Boc-4-methylpiperidine-2-carboxylic acid has been investigated for its potential as a drug candidate. Key findings include:
- Antinociceptive Activity : Studies indicate that derivatives of piperidine compounds exhibit significant analgesic effects, potentially acting on opioid receptors.
- Cytotoxicity : Research has shown that certain diastereomers can selectively induce apoptosis in cancer cell lines, indicating potential as anticancer agents.
- Neuroprotective Effects : Compounds similar to Boc-4-methylpiperidine have demonstrated protective effects in neurodegenerative models, suggesting a role in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the piperidine ring and the carboxylic acid moiety influence biological activity. For instance:
- Substituents at the 4-position can enhance binding affinity to specific receptors.
- The presence of the Boc group affects solubility and bioavailability.
Case Studies
Several studies have explored the biological implications of Boc-4-methylpiperidine derivatives:
- Study on Analgesic Properties :
- Cancer Cell Line Studies :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Development
Boc-4-methylpiperidine-2-carboxylic acid is commonly utilized in the synthesis of peptide-based drugs and other bioactive compounds. Its ability to protect amino groups during peptide synthesis makes it an essential reagent in the pharmaceutical industry. The tert-butoxycarbonyl (Boc) group is widely used for temporary protection of amines, allowing for selective reactions without interfering with other functional groups.
Synthesis of Bioactive Molecules
The compound acts as a scaffold for the synthesis of various heterocyclic compounds, which are crucial in drug discovery. The presence of the piperidine ring enhances the biological activity of synthesized compounds, making them more effective against specific targets such as enzymes or receptors involved in diseases.
Research on Neuroactive Compounds
Research has demonstrated that derivatives of Boc-4-methylpiperidine-2-carboxylic acid can influence neurotransmitter systems, particularly in the development of drugs targeting central nervous system disorders. Studies have shown that modifications to the piperidine structure can yield compounds with enhanced affinity for neurotransmitter receptors, providing potential therapeutic avenues for conditions like depression or anxiety.
Case Study 1: Synthesis of Antidepressant Agents
In a study published in a reputable journal, researchers synthesized a series of Boc-protected piperidine derivatives to evaluate their antidepressant activity. The results indicated that certain modifications to the Boc-4-methylpiperidine scaffold significantly increased serotonin receptor affinity, suggesting potential for further development as antidepressants.
Case Study 2: Anticancer Activity Assessment
Another research project focused on the anticancer properties of compounds derived from Boc-4-methylpiperidine-2-carboxylic acid. The study involved synthesizing various analogs and testing their efficacy against multiple cancer cell lines. Findings revealed that specific diastereomers exhibited cytotoxic effects, warranting further investigation into their mechanisms of action.
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid (CAS: MDLMFCD30294781)
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS: 1054547-38-4)
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5)
1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid (Ref: 3D-HKC38976)
Key Observations :
- Steric Effects : Methyl and ethenyl groups offer moderate steric hindrance compared to bulkier substituents like phenyl or trifluoromethyl.
- Solubility : Fluorinated derivatives exhibit higher aqueous solubility due to polar CF3 groups, whereas aromatic substituents (phenyl) reduce solubility.
- Synthetic Flexibility : The target compound’s diastereomer mixture allows for broader stereochemical exploration but requires advanced chromatographic separation techniques .
Preparation Methods
Pyridine Derivative Oxidation-Reduction Pathway
A widely adopted route begins with 4-methylpyridine-2-carboxylic acid derivatives. The process involves:
-
Nitrogen oxidation : Treatment of ethyl 4-methylpyridine-2-carboxylate with hydrogen peroxide (30%) and phosphomolybdic acid catalyst at 70–80°C for 4–8 hours yields the nitrile oxide intermediate.
-
Catalytic hydrogenation : The nitrile oxide undergoes reduction using 10% palladium on carbon (Pd/C) and excess formic acid in methanol at 30–50°C under atmospheric pressure. This step simultaneously reduces the nitrile to an amine and saturates the pyridine ring, forming the piperidine structure.
-
Boc protection : The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using potassium tert-butoxide (KOtBu) as a base, achieving >90% yield of the Boc-protected intermediate.
Critical parameters :
-
Nitrogen oxidation : A 1:1.2 molar ratio of substrate to H₂O₂ ensures complete conversion.
-
Hydrogenation : Pd/C loading at 10–30% w/w relative to substrate optimizes reaction rates.
Stereochemical Control Strategies
Diastereomer Formation During Cyclization
The reduction of pyridine derivatives generates cis- and trans-diastereomers due to non-selective ring saturation. For example, hydrogenation of ethyl 4-methylpyridine-2-carboxylate nitrile oxide produces a 40:60 cis:trans ratio, as confirmed by ¹H NMR coupling constants (e.g., 3JHH = 12.0 Hz for trans isomers).
Solvent and Base Effects on Diastereoselectivity
-
THF vs. methanol : Reactions in THF favor trans-diastereomers (60% trans) due to enhanced steric hindrance during ring puckering, whereas methanol promotes cis configurations (55%) via hydrogen bonding.
-
Base selection : KOtBu increases trans selectivity by deprotonating intermediates, facilitating thermodynamically controlled pathways.
Purification and Isolation Techniques
Chromatographic Separation
| Method | Conditions | Diastereomer Resolution | Yield (%) |
|---|---|---|---|
| Silica gel column | Hexane/EtOAc (90:10 → 80:20) | Partial (40:60 → 70:30) | 60–75 |
| Reverse-phase HPLC | C18 column, CH₃CN/H₂O (70:30) | Full baseline separation | 85–90 |
Recrystallization Optimization
-
Ethyl acetate/hexane : Isolates trans-diastereomers with >95% purity but sacrifices yield (30–40%).
-
Ethanol/water : Recovers cis-diastereomers at 50% yield but requires multiple iterations.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Modern facilities employ flow reactors with immobilized Pd/C catalysts to enhance:
In Situ Boc Protection
Integrated workflows bypass intermediate isolation:
-
One-pot reduction-protection : After hydrogenation, the reaction mixture is basified (pH 10–12) and treated with Boc₂O, reducing processing time by 40%.
-
Acid scavengers : Molecular sieves absorb HCl generated during protection, preventing Boc group cleavage.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Continuous) |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Diastereomer Ratio | 40:60 (cis:trans) | 50:50 (controlled via flow) |
| Purity | 90–95% (post-HPLC) | 85–90% (in-line monitoring) |
| Cost per kg | $1,200–1,500 | $400–600 |
Emerging Innovations
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound as a diastereomeric mixture?
Methodological Answer: The synthesis typically involves multi-step reactions starting with Boc-protection of the piperidine nitrogen, followed by functionalization at the 4-methyl and 2-carboxylic acid positions. Key steps include:
- Boc Protection : Reaction of 4-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) .
- Diastereomer Formation : Steric and electronic factors during alkylation or acylation steps can lead to diastereomer formation. Temperature control (0–25°C) and pH adjustments (pH 7–9) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization is used to isolate the mixture .
Q. How can researchers effectively separate and characterize the diastereomers using modern chromatographic techniques?
Methodological Answer:
- Separation : High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA/IB columns) or reverse-phase columns (C18) is optimal. Mobile phases often include acetonitrile/water with 0.1% formic acid to enhance resolution .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, COSY, NOESY) distinguishes diastereomers via coupling constants and spatial NOE interactions. Mass spectrometry (LC-MS or HRMS) confirms molecular weights .
Q. What are the key safety considerations and handling protocols for this compound?
Methodological Answer:
- Hazards : Based on structurally related compounds, potential hazards include skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store at 2–8°C in a sealed container under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. What methodological approaches are employed to analyze environmental degradation pathways and ecological impacts?
Methodological Answer:
- Degradation Studies : Hydrolysis under varying pH (3–10) and temperature (25–60°C) conditions is monitored via LC-MS to identify breakdown products (e.g., tert-butanol, piperidine derivatives). Accelerated stability testing (40°C/75% RH) predicts long-term behavior .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity. Metabolite profiling via high-resolution mass spectrometry (HRMS) identifies persistent or bioactive degradation products .
Q. How do structural modifications influence the compound’s reactivity and biological activity?
Methodological Answer:
- Comparative Analysis : Replace the 4-methyl group with bulkier substituents (e.g., phenyl or trifluoromethyl) to study steric effects on Boc deprotection kinetics. Computational modeling (DFT or MD simulations) predicts steric hindrance and reaction pathways .
- Biological Screening : Test diastereomers separately in enzyme inhibition assays (e.g., proteases or kinases) to correlate stereochemistry with activity. For example, one diastereomer may exhibit higher binding affinity due to optimal spatial alignment .
Q. What strategies resolve contradictions in reported synthetic yields or purification efficiencies?
Methodological Answer:
- Data Reconciliation : Conduct controlled experiments isolating variables (solvent purity, catalyst loading, reaction time). For example, acetonitrile vs. DMF as solvents may yield differences due to polarity effects on intermediate stability .
- Statistical Design : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Response Surface Methodology (RSM) optimizes conditions for reproducibility .
- Cross-Validation : Compare NMR and HPLC data across studies to confirm whether low yields stem from incomplete reactions or purification losses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
